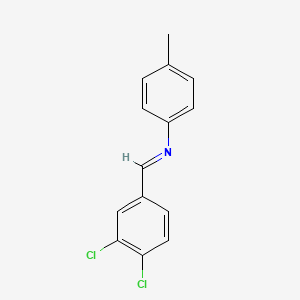
(3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate is a complex organic compound that features both isoxazole and nicotinate moieties Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions, while nicotinates are derivatives of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate typically involves the formation of the isoxazole ring followed by its attachment to the nicotinate moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
3,5-Dimethylisoxazole: Shares the isoxazole core but lacks the nicotinate moiety.
5,6-Dichloronicotinic Acid: Contains the nicotinate structure but without the isoxazole ring.
3,5-Dimethyl-4-isoxazolyl)methyl Nicotinate: Similar structure but without the dichloro substitution.
Uniqueness: (3,5-Dimethyl-4-isoxazolyl)methyl 5,6-dichloronicotinate is unique due to the combination of both isoxazole and nicotinate moieties, along with the dichloro substitution. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H10Cl2N2O3 |
|---|---|
Molecular Weight |
301.12 g/mol |
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methyl 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-6-9(7(2)19-16-6)5-18-12(17)8-3-10(13)11(14)15-4-8/h3-4H,5H2,1-2H3 |
InChI Key |
YUXYJXCMCHYZNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)





![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)





